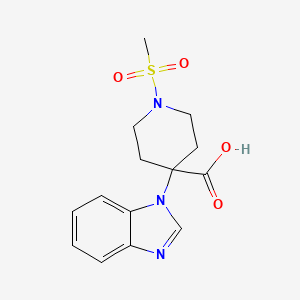
4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one, also known as Ro 15-4513, is a chemical compound that belongs to the benzodiazepine family. It is a potent and selective antagonist of the GABAA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. Ro 15-4513 has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications.
Wirkmechanismus
4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one 15-4513 acts as a competitive antagonist of the GABAA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By binding to the receptor, this compound 15-4513 blocks the action of GABA, leading to the inhibition of neuronal activity. This results in the anxiogenic and convulsant effects of this compound 15-4513.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and to decrease the release of serotonin in the brain. This compound 15-4513 has also been shown to increase the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. In addition, this compound 15-4513 has been shown to induce seizures and to increase anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one 15-4513 has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the GABAA receptor, which makes it a valuable tool for investigating the role of the receptor in various physiological and pathological conditions. This compound 15-4513 is also relatively easy to synthesize and is commercially available. However, this compound 15-4513 has some limitations, including its anxiogenic and convulsant effects, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one 15-4513. One possible direction is to investigate the effects of this compound 15-4513 on other neurotransmitter systems and to explore its potential as a treatment for other neurological disorders. Another direction is to develop new analogs of this compound 15-4513 that have improved pharmacological properties and fewer side effects. Finally, further research is needed to better understand the mechanisms underlying the anxiogenic and convulsant effects of this compound 15-4513 and to develop strategies to mitigate these effects.
Synthesemethoden
The synthesis of 4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one 15-4513 involves the reaction of 2-ethylbenzoyl chloride with 4-benzyl-3-ethyl-1,4-diazepin-5-one in the presence of a base, such as triethylamine. The reaction yields this compound 15-4513 as a white crystalline solid with a melting point of 154-156°C.
Wissenschaftliche Forschungsanwendungen
4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one 15-4513 has been widely used in scientific research to study the role of the GABAA receptor in various physiological and pathological conditions. It has been shown to be effective in the treatment of anxiety, epilepsy, and alcohol withdrawal syndrome. This compound 15-4513 has also been used to investigate the effects of alcohol on the brain and to develop new drugs for the treatment of alcoholism.
Eigenschaften
IUPAC Name |
4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-3-19-12-8-9-13-21(19)23(27)24-15-14-22(26)25(20(4-2)17-24)16-18-10-6-5-7-11-18/h5-13,20H,3-4,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXITEITDHUTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(butylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5321622.png)

![2-oxo-N-phenyl-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]acetamide](/img/structure/B5321639.png)
![2-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5321645.png)


![2-(2,3-dihydro-1H-indol-1-yl)-2-oxo-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}acetamide](/img/structure/B5321653.png)
![(4aS*,8aR*)-6-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5321655.png)
![5-methoxy-2-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4(1H)-pyridinone](/img/structure/B5321670.png)
![5-isopropyl-2-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5321692.png)
![6-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5321694.png)